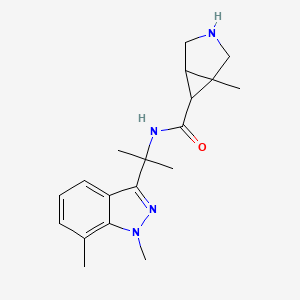

SSTR4 agonist 4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H26N4O |

|---|---|

Molecular Weight |

326.4 g/mol |

IUPAC Name |

N-[2-(1,7-dimethylindazol-3-yl)propan-2-yl]-1-methyl-3-azabicyclo[3.1.0]hexane-6-carboxamide |

InChI |

InChI=1S/C19H26N4O/c1-11-7-6-8-12-15(11)23(5)22-16(12)18(2,3)21-17(24)14-13-9-20-10-19(13,14)4/h6-8,13-14,20H,9-10H2,1-5H3,(H,21,24) |

InChI Key |

SDEPJAJKFSLDGC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=NN2C)C(C)(C)NC(=O)C3C4C3(CNC4)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Somatostatin Receptor Subtype 4 (SSTR4) Agonists

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Somatostatin Receptor Subtype 4 (SSTR4) has emerged as a promising therapeutic target, particularly for the management of pain and inflammatory conditions. As a member of the G-protein coupled receptor (GPCR) family, SSTR4's activation by selective agonists initiates a cascade of intracellular signaling events that modulate neuronal excitability and inflammatory processes. This technical guide provides a comprehensive overview of the core mechanism of action of SSTR4 agonists, detailing the molecular signaling pathways, presenting quantitative data for key agonists, and offering detailed protocols for essential experimental validation.

Introduction to SSTR4

SSTR4 is one of five subtypes of somatostatin receptors (SSTR1-5) that mediate the physiological effects of the endogenous peptide hormone somatostatin.[1] These receptors are integral membrane proteins characterized by seven transmembrane domains.[2] SSTR4 is expressed in the central and peripheral nervous systems, with notable localization in sensory neurons of the dorsal root ganglia (DRG) and trigeminal ganglia.[3] This distribution underscores its significant role in pain perception and modulation. Functionally, SSTR4 is coupled to pertussis toxin-sensitive inhibitory G-proteins (Gi/o), and its activation leads to a series of downstream events that ultimately result in reduced neuronal activity and anti-inflammatory effects.[3][4]

Molecular Mechanism of Action and Signaling Pathways

The activation of SSTR4 by an agonist initiates a conformational change in the receptor, leading to the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. These subunits then interact with and modulate the activity of various downstream effector proteins.

G-Protein Coupling and Downstream Effectors

The primary signaling pathway initiated by SSTR4 agonism involves the inhibition of adenylyl cyclase by the Gαi/o subunit. This leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. The reduction in cAMP attenuates the activity of protein kinase A (PKA), thereby influencing the phosphorylation state and activity of numerous downstream targets.

Concurrently, the liberated Gβγ subunit complex directly interacts with and activates G-protein-coupled inwardly rectifying potassium (GIRK) channels. This activation results in an efflux of potassium ions from the neuron, leading to hyperpolarization of the cell membrane. This hyperpolarization makes the neuron less likely to fire an action potential in response to a noxious stimulus, forming the basis of SSTR4-mediated analgesia.

Furthermore, SSTR4 activation has been shown to modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2), and to influence arachidonate release. The activation of ERK1/2 can be a downstream consequence of G-protein activation and may play a role in the longer-term effects of SSTR4 agonism.

Quantitative Data for Key SSTR4 Agonists

The following tables summarize the binding affinities (Ki), and functional potencies (IC50/EC50) of well-characterized SSTR4 agonists.

| Agonist | Receptor | Assay Type | Ki (nM) | Reference |

| J-2156 | human SSTR4 | Radioligand Binding | 1.2 | |

| J-2156 | human SSTR1 | Radioligand Binding | >5000 | |

| J-2156 | human SSTR2 | Radioligand Binding | >5000 | |

| J-2156 | human SSTR3 | Radioligand Binding | 1400 | |

| J-2156 | human SSTR5 | Radioligand Binding | 540 |

| Agonist | Receptor | Assay Type | IC50/EC50 (nM) | Reference |

| J-2156 | human SSTR4 | cAMP Inhibition | 0.05 | |

| J-2156 | rat SSTR4 | cAMP Inhibition | 0.07 | |

| J-2156 | rat trachea | Substance P Release Inhibition | 11.6 | |

| J-2156 | rat trachea | CGRP Release Inhibition | 14.3 | |

| Consomatin Fj1 | human SSTR4 | G-protein Dissociation (BRET) | 6.0 | |

| Consomatin Fj1 | human SSTR4 | β-arrestin Recruitment | 22 | |

| Consomatin Fj1 | human SSTR1 | β-arrestin Recruitment | 3800 | |

| Novel Agonist | Flp-In-CHO (SSTR4) | cAMP Assay | 0.228 |

Detailed Experimental Protocols

Competition Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for SSTR4.

Materials:

-

SSTR4-expressing cells or tissue

-

Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitor cocktail

-

Binding Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4

-

Radioligand (e.g., [125I]-labeled somatostatin analog)

-

Unlabeled test compound

-

GF/C filter plates, presoaked in 0.3% PEI

-

Scintillation cocktail

Procedure:

-

Membrane Preparation:

-

Homogenize SSTR4-expressing cells or tissue in 20 volumes of cold lysis buffer.

-

Centrifuge at 1,000 x g for 3 minutes to remove large debris.

-

Centrifuge the supernatant at 20,000 x g for 10 minutes at 4°C.

-

Resuspend the pellet in fresh lysis buffer and repeat the centrifugation.

-

Resuspend the final pellet in buffer containing 10% sucrose and store at -80°C.

-

Determine protein concentration using a BCA assay.

-

-

Binding Assay:

-

Thaw membrane preparations and resuspend in binding buffer.

-

In a 96-well plate, add in order: 150 µL of membrane suspension, 50 µL of test compound at various concentrations, and 50 µL of radioligand at a fixed concentration.

-

Incubate for 60 minutes at 30°C with gentle agitation.

-

-

Filtration and Counting:

-

Terminate the reaction by rapid vacuum filtration through GF/C filter plates.

-

Wash the filters four times with ice-cold wash buffer.

-

Dry the filters for 30 minutes at 50°C.

-

Add scintillation cocktail and count radioactivity.

-

-

Data Analysis:

-

Subtract non-specific binding (determined in the presence of a high concentration of unlabeled ligand) from total binding to obtain specific binding.

-

Plot specific binding against the log concentration of the test compound and fit the data using non-linear regression to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Inhibition Assay

This assay measures the ability of an SSTR4 agonist to inhibit forskolin-stimulated cAMP accumulation.

Materials:

-

SSTR4-expressing cells (e.g., CHO or HEK293)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Forskolin

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

SSTR4 agonist

-

cAMP detection kit (e.g., HTRF, ELISA)

Procedure:

-

Cell Preparation:

-

Seed SSTR4-expressing cells in a 96-well plate and grow to confluence.

-

-

Assay Protocol:

-

Wash cells with assay buffer.

-

Pre-incubate cells with varying concentrations of the SSTR4 agonist for 5-15 minutes at 37°C.

-

Add a fixed concentration of forskolin (e.g., 10 µM) to stimulate adenylyl cyclase, along with a phosphodiesterase inhibitor like IBMX (e.g., 0.5 mM).

-

Incubate for 15-30 minutes at 37°C.

-

-

cAMP Detection:

-

Lyse the cells.

-

Measure intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the data to the forskolin-stimulated response (100%) and basal levels (0%).

-

Plot the percentage inhibition of the forskolin response against the log concentration of the agonist.

-

Determine the IC50 value using non-linear regression.

-

ERK1/2 Phosphorylation Western Blot

This protocol assesses the activation of the MAPK pathway by measuring the phosphorylation of ERK1/2.

Materials:

-

SSTR4-expressing cells

-

Serum-free medium

-

SSTR4 agonist

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2

-

HRP-conjugated secondary antibody

-

ECL detection reagent

Procedure:

-

Cell Treatment:

-

Serum-starve cells overnight to reduce basal ERK1/2 phosphorylation.

-

Stimulate cells with the SSTR4 agonist for various time points (e.g., 0, 5, 15, 30 minutes).

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in lysis buffer and collect the lysate.

-

Determine protein concentration.

-

-

Western Blotting:

-

Separate 10-20 µg of protein per lane by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour.

-

Incubate with anti-phospho-ERK1/2 antibody overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Detect chemiluminescence using an ECL reagent.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an anti-total-ERK1/2 antibody as a loading control.

-

Quantify band intensities and express phospho-ERK1/2 levels as a ratio to total-ERK1/2.

-

GIRK Channel Activity Assay (Thallium Flux)

This high-throughput assay measures potassium channel activity by using thallium as a surrogate for potassium ions.

Materials:

-

SSTR4 and GIRK channel co-expressing cells

-

Thallium-sensitive fluorescent dye (e.g., FluxOR™)

-

Assay Buffer (e.g., HBSS)

-

Stimulus Buffer containing Thallium sulfate (Tl2SO4)

-

SSTR4 agonist

Procedure:

-

Cell Preparation:

-

Plate cells in a 96- or 384-well plate.

-

Load cells with the thallium-sensitive dye according to the manufacturer's protocol.

-

-

Assay Protocol:

-

Pre-incubate cells with the SSTR4 agonist for a defined period (e.g., 10-30 minutes).

-

Add the thallium-containing stimulus buffer to initiate the flux.

-

-

Data Acquisition:

-

Immediately measure the increase in fluorescence over time using a plate reader. The rate of fluorescence increase is proportional to GIRK channel activity.

-

-

Data Analysis:

-

Calculate the rate of thallium flux for each well.

-

Plot the flux rate against the log concentration of the agonist to determine the EC50.

-

Conclusion

SSTR4 agonists exert their primary mechanism of action through the activation of Gi/o-protein coupled signaling pathways. This leads to the inhibition of adenylyl cyclase and the activation of GIRK channels, resulting in neuronal hyperpolarization and subsequent analgesic and anti-inflammatory effects. The modulation of other pathways, such as the MAPK cascade, may also contribute to their therapeutic profile. The experimental protocols detailed in this guide provide a robust framework for the characterization and development of novel SSTR4-targeted therapeutics.

References

An In-depth Technical Guide to Somatostatin Receptor 4 (SSTR4) Agonist Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of agonists targeting the Somatostatin Receptor 4 (SSTR4). SSTR4, a G protein-coupled receptor (GPCR), has emerged as a promising therapeutic target for a range of conditions, including pain and neurodegenerative diseases.[1][2] Understanding the binding characteristics of SSTR4 agonists is crucial for the development of potent and selective therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated pathways and workflows.

SSTR4 Agonist Binding Affinity

The binding affinity of a ligand for its receptor is a measure of the strength of the interaction. It is typically expressed as the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory/effective concentration (IC50/EC50). Lower values for these parameters indicate higher binding affinity.

The following tables summarize the binding affinities of several key SSTR4 agonists.

Table 1: Binding Affinity of Small Molecule SSTR4 Agonists

| Agonist | Receptor | Assay Type | Parameter | Value (nM) | Source |

| J-2156 | Human SSTR4 | Radioligand Binding | Ki | 1.2 | [3] |

| J-2156 | Human SSTR4 | cAMP Functional Assay | IC50 | 0.05 | [3] |

| J-2156 | Rat SSTR4 | cAMP Functional Assay | IC50 | 0.07 | [3] |

| NNC 26-9100 | Human SSTR4 | Radioligand Binding | Ki | 6 | |

| NNC 26-9100 | Human SSTR4 | Functional Assay | EC50 | 2 |

Table 2: Binding Affinity and Potency of Peptide SSTR4 Agonists

| Agonist | Receptor | Assay Type | Parameter | Value (nM) | Source |

| TT-232 | Human SSTR4 | cAMP Functional Assay | EC50 | 371.6 | |

| Consomatin Fj1 | Human SSTR4 | G protein Dissociation Assay | EC50 | 6 | |

| Consomatin Fj1 | Human SSTR4 | β-arrestin Recruitment Assay | EC50 | 22 |

SSTR4 Agonist Binding Kinetics

Binding kinetics describe the rate at which a ligand binds to and dissociates from its receptor. These parameters, the association rate constant (kon or ka) and the dissociation rate constant (koff or kd), provide a more dynamic picture of the drug-receptor interaction than affinity constants alone. The equilibrium dissociation constant (Kd) can be calculated from the ratio of koff to kon (Kd = koff/kon).

Despite a thorough review of the available literature, specific kon and koff values for SSTR4 agonists have not been publicly reported. This indicates a gap in the current understanding of the kinetic profiles of these compounds. The following sections detail the experimental protocols that would be employed to determine these crucial parameters.

Experimental Protocols

The determination of binding affinity and kinetics for SSTR4 agonists relies on established methodologies for studying GPCR-ligand interactions. The two primary techniques are radioligand binding assays and surface plasmon resonance (SPR).

Radioligand Binding Assay (for Affinity Determination)

Radioligand binding assays are a gold-standard method for quantifying the affinity of a ligand for its receptor. These assays typically involve the use of a radiolabeled ligand that binds to the receptor of interest.

This protocol is used to determine the inhibition constant (Ki) of an unlabeled test compound (e.g., an SSTR4 agonist).

1. Membrane Preparation:

- Culture cells stably expressing the human SSTR4 (e.g., CHO-K1 or HEK-293 cells).

- Harvest the cells and homogenize them in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

- Centrifuge the homogenate at low speed to remove nuclei and large debris.

- Centrifuge the resulting supernatant at high speed (e.g., 20,000 x g) to pellet the cell membranes.

- Wash the membrane pellet with fresh buffer and resuspend it in a suitable assay buffer.

- Determine the protein concentration of the membrane preparation using a standard method (e.g., BCA assay).

2. Assay Procedure:

- In a 96-well plate, combine the cell membrane preparation (containing SSTR4), a fixed concentration of a suitable radioligand (e.g., [125I]-labeled somatostatin-14), and a range of concentrations of the unlabeled test agonist.

- Include control wells for total binding (membranes and radioligand only) and non-specific binding (membranes, radioligand, and a high concentration of an unlabeled SSTR4 ligand).

- Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

- Terminate the binding reaction by rapid filtration through a glass fiber filter plate, which traps the membranes while allowing unbound radioligand to pass through.

- Wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

- Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.

3. Data Analysis:

- Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

- Plot the specific binding as a function of the log of the test compound concentration to generate a competition curve.

- Fit the data using a non-linear regression model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding).

- Calculate the Ki value from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Surface Plasmon Resonance (SPR) (for Kinetics Determination)

SPR is a label-free technique that allows for the real-time measurement of biomolecular interactions, providing both kinetic and affinity data.

1. Receptor Immobilization:

- The SSTR4 protein needs to be purified and solubilized in a detergent that maintains its structural integrity and activity.

- Immobilize the purified SSTR4 onto a sensor chip (e.g., a CM5 chip) using a suitable coupling chemistry, such as amine coupling. A control protein should be immobilized on a reference flow cell.

2. Kinetic Measurement:

- Equilibrate the sensor chip with a running buffer that is compatible with the receptor and the test compound.

- Association Phase: Inject a series of concentrations of the SSTR4 agonist (the analyte) over the sensor surface at a constant flow rate. The binding of the agonist to the immobilized SSTR4 will cause a change in the refractive index at the surface, which is measured in real-time as a response in Resonance Units (RU).

- Dissociation Phase: After the association phase, switch back to flowing only the running buffer over the sensor surface. The dissociation of the agonist from the receptor is monitored as a decrease in the RU signal over time.

- Regeneration: If the agonist does not fully dissociate, a regeneration solution may be needed to remove any remaining bound ligand before the next injection.

3. Data Analysis:

- The resulting sensorgrams (plots of RU versus time) are corrected for non-specific binding by subtracting the signal from the reference flow cell.

- The association rate constant (kon) and the dissociation rate constant (koff) are determined by fitting the sensorgram data to a suitable kinetic binding model, such as the 1:1 Langmuir binding model.

- The equilibrium dissociation constant (Kd) can then be calculated as the ratio of koff/kon.

SSTR4 Signaling Pathway

Activation of SSTR4 by an agonist initiates a cascade of intracellular signaling events. SSTR4 is primarily coupled to the Gi/o family of G proteins.

Upon agonist binding, the SSTR4 receptor undergoes a conformational change, leading to the activation of the associated heterotrimeric Gi/o protein. The G protein then dissociates into its Gαi/o-GTP and Gβγ subunits.

-

Gαi/o-GTP Subunit: This subunit primarily inhibits the enzyme adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).

-

Gβγ Subunit: The Gβγ dimer can activate several downstream effectors, including the mitogen-activated protein kinase (MAPK) cascade (specifically ERK1/2) and G protein-coupled inwardly-rectifying potassium (GIRK) channels. Activation of GIRK channels leads to potassium efflux and hyperpolarization of the cell membrane, which can reduce neuronal excitability.

Experimental Workflow Visualizations

The following diagrams illustrate the general workflows for the experimental protocols described above.

Conclusion

This technical guide has summarized the currently available binding affinity data for a selection of SSTR4 agonists and has provided detailed protocols for the experimental determination of both binding affinity and kinetics. While affinity data for several compounds are available, there is a notable absence of publicly accessible kinetic data (kon and koff rates). The methodologies and workflows presented here provide a clear framework for researchers to generate this critical information, which will be invaluable for the rational design and optimization of novel SSTR4-targeted therapeutics. A deeper understanding of the complete binding profile of these agonists will ultimately facilitate the development of more effective treatments for pain, neurodegenerative disorders, and other conditions where SSTR4 plays a key role.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the SSTR4 Receptor Distribution in the Central Nervous System

The somatostatin receptor 4 (SSTR4) is a G-protein coupled receptor that is integral to neuromodulation within the central nervous system (CNS). As a promising therapeutic target for various neurological and psychiatric conditions, a detailed understanding of its distribution, signaling, and methods of study is crucial for advancing research and drug development. This technical guide provides a comprehensive overview of SSTR4 in the CNS, presenting quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Quantitative Distribution of SSTR4 in the CNS

The expression of SSTR4 varies across different regions of the central nervous system. The following table summarizes quantitative and semi-quantitative data on SSTR4 mRNA and protein expression from studies in human, rat, and mouse models.

| Brain Region | Species | Method | Expression Level |

| Cerebral Cortex | Human | Immunohistochemistry | Predominant subtype along with SSTR2[1] |

| Human | Gene Ontology | High expression in prefrontal cortex, cingulate gyrus[2] | |

| Rat | Immunohistochemistry | Widespread, prominent in forebrain regions[3][4][5] | |

| Rat | In Situ Hybridization | High expression | |

| Mouse | RT-qPCR | Strong expression in prelimbic cortex | |

| Hippocampus | Human | Gene Ontology | High expression |

| Rat | Immunohistochemistry | Widespread labeling of cell bodies and processes | |

| Rat | In Situ Hybridization | High expression | |

| Mouse | RT-qPCR | Strong expression | |

| Mouse | In Situ Hybridization | Strong expression in CA1-CA3 pyramidal cells | |

| Amygdala | Rat | Immunohistochemistry | Prominent immunoreactivity |

| Rat | In Situ Hybridization | High expression | |

| Mouse | RT-qPCR | Moderate expression | |

| Hypothalamus | Rat | Immunohistochemistry | Prominent immunoreactivity |

| Rat | In Situ Hybridization | High expression | |

| Rat | qPCR | Expressed, along with SSTR2 | |

| Striatum | Rat | Immunohistochemistry | Prominent immunoreactivity |

| Habenula | Mouse | RT-qPCR | Strong expression |

| Brainstem | Rat | Immunohistochemistry | Labeling of several nuclei |

| Spinal Cord | Rat | qPCR | sst1 is the predominant subtype, but others are present |

| Cerebellum | Rat | qPCR | sst3 is the major subtype |

SSTR4 Signaling Pathways

SSTR4 is a member of the G-protein coupled receptor superfamily. Upon activation by its endogenous ligand, somatostatin, SSTR4 primarily couples to the Gαi/o family of G-proteins. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. Furthermore, SSTR4 activation can modulate various ion channels and activate the MAPK/ERK signaling pathway.

Caption: Overview of SSTR4 intracellular signaling pathways.

Experimental Protocols

Accurate characterization of SSTR4 distribution relies on a combination of molecular and histological techniques. Below are detailed methodologies for the key experiments cited in the literature.

In Situ Hybridization (ISH) for SSTR4 mRNA

In situ hybridization is used to localize specific mRNA sequences within the tissue, providing cellular resolution of gene expression.

Caption: Experimental workflow for in situ hybridization.

Detailed Methodology:

-

Tissue Preparation: The animal is perfused with a fixative such as 4% paraformaldehyde (PFA). The brain is then dissected, post-fixed for 2-3 hours, and cryoprotected in a sucrose solution.

-

Sectioning: The frozen brain is sectioned using a cryostat, and the sections are mounted on adhesive microscope slides.

-

Probe Hybridization: An antisense RNA probe labeled with digoxigenin (DIG) or a radioactive isotope like ³⁵S is synthesized. The tissue sections are incubated with this probe in a hybridization buffer, typically overnight at 65°C in a humidified chamber.

-

Washing: High-stringency washes are performed to remove any non-specifically bound probe.

-

Signal Detection:

-

For DIG-labeled probes, an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase) is applied. A substrate (e.g., NBT/BCIP) is then added to produce a colored precipitate.

-

For radiolabeled probes, the slides are exposed to X-ray film or coated with photographic emulsion for autoradiography.

-

-

Analysis: The slides are examined under a microscope. The intensity and location of the signal correspond to the expression of SSTR4 mRNA.

Immunohistochemistry (IHC) for SSTR4 Protein

IHC is used to visualize the location of the SSTR4 protein within the brain tissue.

Caption: Experimental workflow for immunohistochemistry.

Detailed Methodology:

-

Tissue Preparation: Use brain sections prepared as for ISH (perfused-fixed). The protocol can be adapted for free-floating or slide-mounted sections.

-

Blocking: Sections are incubated in a blocking solution, often containing normal serum from the same species as the secondary antibody, to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The sections are incubated with a specific primary antibody that targets the SSTR4 protein. This is typically done overnight at 4°C.

-

Secondary Antibody Incubation: After washing away the unbound primary antibody, the sections are incubated with a secondary antibody. This antibody is directed against the species of the primary antibody and is conjugated to a fluorophore or an enzyme like horseradish peroxidase (HRP).

-

Signal Detection and Visualization:

-

For fluorescently-labeled secondary antibodies, the sections are mounted and visualized using a fluorescence or confocal microscope.

-

For enzyme-conjugated antibodies, a substrate is added that the enzyme converts into a colored precipitate, which can be seen with a standard light microscope.

-

-

Analysis: The distribution and intensity of the staining reveal the localization of the SSTR4 protein.

Quantitative Real-Time PCR (qRT-PCR) for SSTR4 mRNA

qRT-PCR is a highly sensitive and specific method for quantifying mRNA levels in tissue samples.

Caption: Experimental workflow for qRT-PCR.

Detailed Methodology:

-

RNA Extraction: Total RNA is extracted from specific, dissected brain regions using a commercial kit. The quality and concentration of the RNA are assessed.

-

cDNA Synthesis: The extracted RNA is converted into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers.

-

qPCR Reaction: The qPCR is performed using the cDNA as a template, primers specific for the SSTR4 gene, and a fluorescent dye (like SYBR Green) or a probe that binds to the target sequence. The reaction is run in a real-time PCR machine that monitors fluorescence in each cycle.

-

Data Analysis: The cycle at which the fluorescence crosses a threshold (Ct value) is determined. The expression of SSTR4 mRNA is normalized to one or more stable housekeeping genes. The relative quantification is often calculated using the 2-ΔΔCt method.

References

- 1. Expression of somatostatin receptor subtypes (SSTR1-5) in Alzheimer's disease brain: an immunohistochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Somatostatin receptor 4 - Wikipedia [en.wikipedia.org]

- 3. Immunohistochemical localization of the somatostatin sst(4) receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Distribution, Targeting, and Internalization of the sst4 Somatostatin Receptor in Rat Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Distribution, targeting, and internalization of the sst4 somatostatin receptor in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Somatostatin Receptor 4 (SSTR4) in Neuronal Activity and Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Somatostatin receptor 4 (SSTR4), a G protein-coupled receptor, is emerging as a critical modulator of neuronal activity with significant therapeutic potential for neurological and psychiatric disorders. Predominantly expressed in key brain regions such as the hippocampus, cortex, and amygdala, SSTR4 plays a crucial role in learning, memory, emotional processing, and the control of neuronal excitability.[1][2][3] Its activation generally leads to an inhibition of neuronal activity, a function mediated through its intricate coupling to various intracellular signaling pathways and modulation of ion channel activity. This guide provides an in-depth technical overview of the core functions of SSTR4, detailing its signaling mechanisms, impact on neuronal physiology, and the experimental methodologies used to elucidate its role.

SSTR4 Expression and Localization in the Central Nervous System

SSTR4 is highly expressed in brain regions integral to cognitive and emotional functions.[1][2] Studies have consistently shown its abundance in the pyramidal neurons of the cortex and the CA1 region of the hippocampus, areas critical for learning and memory. Its expression is also prominent in the olfactory bulb, striatum, and amygdala. At the subcellular level, SSTR4 is primarily located on the somatodendritic domain of neurons, positioning it to mediate postsynaptic effects of somatostatin. This postsynaptic localization is a key feature that distinguishes its primary function from other somatostatin receptor subtypes that may have presynaptic roles.

Molecular Signaling Pathways of SSTR4

SSTR4 is a member of the G protein-coupled receptor (GPCR) superfamily and primarily couples to inhibitory G proteins (Gαi/o). Activation of SSTR4 initiates a cascade of intracellular events that ultimately modulate neuronal function.

Inhibition of Adenylyl Cyclase

A primary signaling pathway activated by SSTR4 is the inhibition of adenylyl cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP can have widespread effects on neuronal function by modulating the activity of downstream effectors such as Protein Kinase A (PKA), which is crucial for synaptic plasticity and ion channel regulation.

Gβγ- and PKC-Mediated Signaling

Studies in retinal ganglion cells have revealed that SSTR4 can also signal through Gβγ subunits and Protein Kinase C (PKC). Following receptor activation, the dissociated Gβγ dimer can directly interact with and modulate the function of ion channels. Furthermore, SSTR4 activation can lead to the stimulation of PKC, which in turn can phosphorylate various intracellular targets, including ion channels, to modulate their activity.

Modulation of Neuronal Activity and Ion Channels

The activation of SSTR4 exerts a predominantly inhibitory influence on neuronal activity, primarily through the modulation of key ion channels.

Inhibition of L-type Calcium Channels

In retinal ganglion cells, selective activation of SSTR4 has been demonstrated to inhibit L-type voltage-gated calcium channels. This inhibition reduces calcium influx, a critical step in neurotransmitter release and neuronal excitation. The signaling cascade leading to this inhibition involves both Gβγ subunits and PKC.

Augmentation of M-current (Kv7 Potassium Channels)

A crucial mechanism by which SSTR4 regulates neuronal excitability is through the enhancement of the M-current, a non-inactivating potassium current mediated by Kv7 channels. Augmentation of the M-current leads to hyperpolarization of the neuronal membrane, making it more difficult for the neuron to reach the threshold for firing an action potential. This effect has been observed in hippocampal CA1 pyramidal neurons and is critical for SSTR4's anti-seizure properties.

Modulation of Glutamatergic Transmission

SSTR4 activation has been shown to reduce the density of dendritic spines and the number of excitatory synapses on hippocampal pyramidal neurons. This structural change is accompanied by a reduction in the frequency of miniature excitatory postsynaptic currents (mEPSCs), indicating a decrease in excitatory synaptic transmission. Furthermore, in vivo studies have demonstrated that SSTR4 agonism can attenuate excessive glutamate release in the basolateral amygdala, particularly under stress conditions.

Quantitative Data on SSTR4 Function

The following tables summarize key quantitative findings from studies on SSTR4's role in neuronal modulation.

| Parameter | Agonist | Cell Type/Region | Effect | Reference |

| Ion Channel Modulation | ||||

| L-type Ca2+ Current (ICa) Reduction | L-803,087 (10 nM) | Rat Retinal Ganglion Cells | 41.2% reduction | |

| M-current Augmentation | J-2156 | Mouse Layer V Pyramidal Neurons | Significant increase | |

| Synaptic Transmission | ||||

| mEPSC Frequency | Somatostatin | Rat Hippocampal Pyramidal Neurons | Significant reduction | |

| Receptor Binding and Activation | ||||

| EC50 for G-protein Activation | J-2156 | CHO cells expressing human SSTR4 | 92 nM | |

| EC50 for G-protein Activation | Compound 1 | CHO cells expressing SSTR4 | 37 nM |

Experimental Protocols

Elucidating the function of SSTR4 has relied on a combination of sophisticated experimental techniques.

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for studying the effects of SSTR4 activation on ion channel currents and neuronal excitability.

Methodology:

-

Cell Preparation: Isolation of specific neuronal populations, such as retinal ganglion cells or pyramidal neurons from hippocampal slices.

-

Recording: A glass micropipette forms a high-resistance seal with the cell membrane, allowing for the measurement and control of the membrane potential and ionic currents.

-

Pharmacology: Application of selective SSTR4 agonists (e.g., L-803,087, J-2156) and antagonists or inhibitors of downstream signaling molecules (e.g., pertussis toxin, PKC inhibitors) to dissect the signaling pathways.

-

Data Analysis: Measurement of changes in current amplitude, frequency of synaptic events, and neuronal firing patterns in response to drug application.

RNAscope in situ Hybridization

This highly sensitive technique is used to visualize and quantify SSTR4 mRNA expression within specific neuronal populations in brain tissue.

Methodology:

-

Tissue Preparation: Fresh-frozen or paraffin-embedded brain sections are prepared.

-

Hybridization: Target-specific oligonucleotide probes for Sstr4 mRNA are hybridized to the tissue.

-

Signal Amplification: A series of amplification steps using branched DNA technology dramatically increases the signal.

-

Visualization: Fluorescently labeled probes are used for detection, and the signal is visualized using fluorescence microscopy. Co-localization with markers for specific cell types (e.g., glutamatergic or GABAergic neurons) can be performed.

-

Quantification: The number of mRNA puncta per cell can be quantified to determine expression levels.

Behavioral Analysis in Knockout Mice

The use of SSTR4 knockout (KO) mice has been instrumental in understanding the physiological role of this receptor in complex behaviors.

Methodology:

-

Animal Models: Generation of mice lacking the Sstr4 gene.

-

Behavioral Tasks:

-

Seizure Induction: Administration of chemoconvulsants like pentylenetetrazole or kainic acid to assess seizure susceptibility and severity in KO versus wild-type mice.

-

Learning and Memory: Tasks such as the water maze are used to evaluate spatial learning and memory, and how these are affected by the absence of SSTR4 or the administration of SSTR4-specific agonists.

-

Anxiety and Depression: Models like the elevated plus maze and forced swim test are used to assess anxiety-like and depressive-like behaviors.

-

-

Data Analysis: Comparison of behavioral performance between KO and wild-type mice to infer the function of SSTR4.

Therapeutic Implications

The inhibitory role of SSTR4 on neuronal activity, particularly in brain regions associated with epilepsy and cognitive disorders, makes it a promising therapeutic target.

-

Epilepsy: SSTR4 agonists have demonstrated anti-seizure effects, suggesting their potential as novel antiepileptic drugs. The enhancement of the M-current is a key mechanism underlying this effect.

-

Alzheimer's Disease: Given the hippocampal hyperactivity observed in early Alzheimer's disease and the role of SSTR4 in memory, SSTR4 agonists are being investigated for their potential to normalize neuronal activity and improve cognitive function.

-

Pain and Inflammation: SSTR4 is also expressed in sensory neurons, and its activation has been shown to have analgesic and anti-inflammatory effects, making it a target for the development of novel pain therapeutics.

-

Stress and Anxiety Disorders: By attenuating stress-induced glutamate release in the amygdala, SSTR4 agonists may offer a new therapeutic avenue for stress-related anxiety and depressive disorders.

Conclusion

Somatostatin receptor 4 is a key regulator of neuronal activity, exerting a predominantly inhibitory influence through multiple signaling pathways that converge on the modulation of critical ion channels. Its strategic location in brain circuits governing cognition and emotion, combined with its demonstrated role in controlling neuronal hyperexcitability, positions SSTR4 as a high-potential target for the development of novel therapeutics for a range of debilitating neurological and psychiatric conditions. Further research into the nuanced roles of SSTR4 in different neuronal populations and its interaction with other receptor systems will undoubtedly pave the way for innovative drug discovery efforts.

References

- 1. Somatostatin Receptor Subtype 4 Agonists for Potential Treatment of Alzheimer’s Disease and Other Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Somatostatinergic systems: an update on brain functions in normal and pathological aging [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

Endogenous Ligands for the Somatostatin Receptor 4 (SSTR4): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the endogenous ligands for the Somatostatin Receptor 4 (SSTR4), a G protein-coupled receptor implicated in a variety of physiological processes, including nociception, inflammation, and neuroprotection. This document details the binding affinities and functional activities of these ligands, outlines key experimental methodologies for their characterization, and visualizes the complex signaling pathways they initiate.

Core Data Presentation: Endogenous Ligand Binding and Functional Parameters

The following tables summarize the quantitative data for the binding affinity (Ki or IC50) and functional potency (EC50) of the primary endogenous ligands for the SSTR4 receptor: Somatostatin-14 (SST-14), Somatostatin-28 (SST-28), and Cortistatin. These peptides exhibit high affinity for SSTR4, initiating a cascade of intracellular signaling events.

| Ligand | Receptor Subtype | Binding Affinity (Ki, nM) | Binding Affinity (IC50, nM) | Reference |

| Somatostatin-14 | Human SSTR4 | 1.1 | - | [1] |

| Somatostatin-28 | Human SSTR4 | 2.2 | - | [1] |

| Cortistatin-29 (rat) | Human SSTR4 | - | 3.0 | [2] |

| Ligand | Functional Assay | Potency (EC50, nM) | Cell Line | Reference |

| Somatostatin-14 | G protein dissociation | ~1-10 (estimated from graph) | HEK293 | [3] |

Key Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of ligand-receptor interactions. Below are protocols for fundamental assays used in the study of SSTR4.

Radioligand Binding Assay (Competitive)

This protocol is a standard method to determine the binding affinity of a test compound for SSTR4 by measuring its ability to compete with a radiolabeled ligand.

1. Membrane Preparation:

-

Culture Chinese Hamster Ovary (CHO-K1) cells stably expressing human SSTR4.

-

Harvest cells and homogenize in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

-

Centrifuge the homogenate at 500 x g for 5 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

-

Resuspend the membrane pellet in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mg/mL BSA).

-

Determine protein concentration using a standard method (e.g., Bradford assay).

2. Binding Assay:

-

In a 96-well plate, combine:

-

50 µL of cell membrane preparation (typically 10-20 µg of protein).

-

50 µL of radioligand (e.g., [125I]Tyr11-Somatostatin-14) at a final concentration near its Kd value (e.g., 0.1 nM).[4]

-

50 µL of competing unlabeled ligand (e.g., SST-14, SST-28, or test compound) at various concentrations.

-

-

To determine non-specific binding, use a high concentration of unlabeled somatostatin (e.g., 1 µM).

-

Incubate the plate at room temperature for 120 minutes with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.3% polyethyleneimine.

-

Wash the filters rapidly with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Measure the radioactivity retained on the filters using a gamma counter.

3. Data Analysis:

-

Subtract non-specific binding from total binding to obtain specific binding.

-

Plot specific binding as a function of the log concentration of the competing ligand.

-

Determine the IC50 value (the concentration of competing ligand that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Accumulation Assay

This functional assay measures the ability of an SSTR4 agonist to inhibit adenylyl cyclase activity, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

1. Cell Preparation:

-

Seed CHO-K1 cells stably expressing human SSTR4 into a 96-well plate and culture overnight.

-

On the day of the assay, replace the culture medium with serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) and incubate for 30 minutes at 37°C.

2. Assay Procedure:

-

Add varying concentrations of the SSTR4 agonist (e.g., SST-14) to the cells.

-

Stimulate adenylyl cyclase with a known activator, such as forskolin (e.g., 10 µM), for 15-30 minutes at 37°C.

-

Lyse the cells to release intracellular cAMP.

3. cAMP Detection:

-

Measure the cAMP levels in the cell lysates using a commercially available kit, such as a competitive immunoassay based on TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) or an enzyme-linked immunosorbent assay (ELISA).

-

In these assays, endogenous cAMP from the sample competes with a labeled cAMP tracer for binding to a specific anti-cAMP antibody. The resulting signal is inversely proportional to the amount of cAMP in the sample.

4. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the concentration of cAMP in each sample from the standard curve.

-

Plot the percentage inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the agonist.

-

Determine the EC50 value (the concentration of agonist that produces 50% of the maximal inhibition) using non-linear regression analysis.

Receptor Internalization Assay

This assay quantifies the agonist-induced translocation of SSTR4 from the cell surface to the interior of the cell.

1. Cell Preparation:

-

Seed cells expressing tagged SSTR4 (e.g., HA- or FLAG-tagged) onto coverslips in a 24-well plate and culture overnight.

2. Internalization:

-

Treat the cells with the SSTR4 agonist (e.g., 100 nM SST-14) for various time points (e.g., 0, 15, 30, 60 minutes) at 37°C.

-

As a negative control, incubate cells without an agonist.

3. Staining and Imaging:

-

Fix the cells with 4% paraformaldehyde.

-

For surface receptor staining, incubate non-permeabilized cells with a primary antibody against the extracellular tag.

-

For total receptor staining, permeabilize the cells with a detergent (e.g., 0.1% Triton X-100) before incubating with the primary antibody.

-

Incubate with a fluorescently labeled secondary antibody.

-

Mount the coverslips onto microscope slides and visualize using confocal microscopy.

4. Quantification:

-

Quantify the fluorescence intensity at the plasma membrane versus the intracellular compartments.

-

The extent of internalization can be expressed as the ratio of intracellular to plasma membrane fluorescence.

Signaling Pathways and Experimental Workflows

The activation of SSTR4 by its endogenous ligands initiates a complex network of intracellular signaling pathways. These pathways are visualized below using Graphviz, along with a typical experimental workflow for ligand characterization.

Figure 1: SSTR4 Signaling Pathways.

Figure 2: SSTR4 Ligand Characterization Workflow.

References

An In-depth Technical Guide on SSTR4 Agonist and G Protein-Coupled Receptor Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

The somatostatin receptor 4 (SSTR4) is a member of the G protein-coupled receptor (GPCR) superfamily and a key target in drug discovery, particularly for neurological and inflammatory disorders.[1][2] As a GPCR, SSTR4 plays a crucial role in signal transduction, modulating a variety of cellular processes. This technical guide provides a comprehensive overview of the interaction between SSTR4 agonists and their cognate receptor, detailing the subsequent G protein-mediated signaling cascades. The guide includes structured quantitative data for prominent SSTR4 agonists, detailed experimental protocols for key assays, and visualizations of signaling pathways and experimental workflows to facilitate a deeper understanding for researchers, scientists, and drug development professionals.

SSTR4 and G Protein Coupling

SSTR4 primarily couples to the Gi/o family of heterotrimeric G proteins.[3] This interaction is fundamental to its signaling mechanism. Upon agonist binding, SSTR4 undergoes a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the Gi/o protein. This activation leads to the dissociation of the Gαi/o subunit from the Gβγ dimer, both of which then proceed to modulate the activity of downstream effector proteins.[4] The pertussis toxin-sensitive nature of SSTR4-mediated signaling further confirms the involvement of Gi/o proteins.[3]

Downstream Signaling Pathways

Activation of SSTR4 by an agonist initiates a cascade of intracellular events. The primary signaling pathways affected are the inhibition of adenylyl cyclase and the activation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2).

Adenylyl Cyclase Inhibition

The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This enzyme is responsible for the conversion of ATP to cyclic AMP (cAMP). Consequently, SSTR4 agonism leads to a decrease in intracellular cAMP levels. cAMP is a ubiquitous second messenger that regulates a multitude of cellular functions, and its reduction by SSTR4 activation is a key mechanism of action for this receptor.

MAPK/ERK Pathway Activation

In addition to inhibiting adenylyl cyclase, the Gβγ subunits released upon SSTR4 activation can stimulate the MAPK/ERK signaling cascade. This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and survival. The activation of ERK1/2 is a common downstream readout for GPCR activation and can be used to characterize the functional activity of SSTR4 agonists.

Quantitative Data for SSTR4 Agonists

The following tables summarize the binding affinities (Ki), half-maximal inhibitory concentrations (IC50), and half-maximal effective concentrations (EC50) for a selection of endogenous and synthetic SSTR4 agonists. These values are crucial for comparing the potency and selectivity of different compounds.

| Agonist | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Reference |

| J-2156 | human SSTR4 | Radioligand Binding | 1.2 | ||

| human SSTR1 | Radioligand Binding | 1.2 | |||

| human SSTR2 | Radioligand Binding | >5000 | |||

| human SSTR3 | Radioligand Binding | 1400 | |||

| human SSTR5 | Radioligand Binding | 540 | |||

| human SSTR4 | 0.05 | ||||

| rat SSTR4 | 0.07 | ||||

| NNC 26-9100 | human SSTR4 | Radioligand Binding | 6 | ||

| Somatostatin-14 | human SSTR4 | Radioligand Binding | 1.1 | ||

| human SSTR4 | 1.6 - 1.7 | ||||

| Cortistatin-29 | human SSTR4 | 3.0 | |||

| [D-Trp8]SST-14 | human SSTR4 | Radioligand Binding | 0.3 |

| Agonist | Assay Type | EC50 (nM) | Reference |

| J-2156 | G Protein Dissociation | 0.07 (human) | |

| NNC 26-9100 | cAMP Inhibition | 2 | |

| TT-232 | cAMP Inhibition | 371.6 | |

| Compound 5 (Fermion) | cAMP Inhibition | 0.228 | |

| Fj2 (Consomatin) | β-arrestin Recruitment | 2000 | |

| Oc3 (Consomatin) | β-arrestin Recruitment | 5.0 - 4200 | |

| Novel Pyrrolo-Pyrimidine C1 | [35S]GTPγS Binding | 37 | |

| Novel Pyrrolo-Pyrimidine C2 | [35S]GTPγS Binding | 66 | |

| Novel Pyrrolo-Pyrimidine C3 | [35S]GTPγS Binding | 149 | |

| Novel Pyrrolo-Pyrimidine C4 | [35S]GTPγS Binding | 70 |

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable researchers to reliably assess SSTR4 agonist activity.

Radioligand Binding Assay

This assay measures the affinity of a ligand for SSTR4 by competing with a radiolabeled ligand.

1. Membrane Preparation:

-

Culture cells expressing SSTR4 (e.g., CHO or HEK293 cells) to confluency.

-

Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine protein concentration.

2. Binding Reaction:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [125I]-Somatostatin-14).

-

Add increasing concentrations of the unlabeled test agonist.

-

Add the prepared cell membranes to initiate the binding reaction.

-

Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

3. Separation and Detection:

-

Rapidly filter the reaction mixture through a glass fiber filter plate to separate bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

-

Dry the filters and measure the radioactivity using a scintillation counter.

4. Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the competitor concentration.

-

Fit the data to a one-site competition model to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Assay

This functional assay measures the ability of an SSTR4 agonist to inhibit adenylyl cyclase and reduce intracellular cAMP levels.

1. Cell Preparation:

-

Seed SSTR4-expressing cells into a 96- or 384-well plate and culture overnight.

-

On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

2. Agonist Stimulation:

-

Add increasing concentrations of the SSTR4 agonist to the cells.

-

To stimulate adenylyl cyclase, add a fixed concentration of forskolin.

-

Incubate for a specified time (e.g., 30 minutes) at room temperature or 37°C.

3. Cell Lysis and cAMP Detection:

-

Lyse the cells using the lysis buffer provided in a commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based kits).

-

Follow the kit manufacturer's instructions to measure the cAMP concentration. This typically involves a competitive immunoassay where cellular cAMP competes with a labeled cAMP analog for binding to a specific antibody.

4. Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay assesses the activation of the MAPK/ERK pathway by measuring the phosphorylation of ERK1/2.

1. Cell Culture and Stimulation:

-

Plate SSTR4-expressing cells and grow to near confluency.

-

Serum-starve the cells for several hours to reduce basal ERK phosphorylation.

-

Treat the cells with various concentrations of the SSTR4 agonist for a short period (typically 5-15 minutes).

2. Cell Lysis and Protein Quantification:

-

Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

3. SDS-PAGE and Western Blotting:

-

Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

4. Immunodetection:

-

Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

5. Data Analysis:

-

Quantify the band intensities for p-ERK1/2 and total ERK1/2 using densitometry software.

-

Normalize the p-ERK1/2 signal to the total ERK1/2 signal.

-

Plot the fold increase in p-ERK1/2 over baseline against the logarithm of the agonist concentration to determine the EC50.

GTPγS Binding Assay

This functional assay directly measures the activation of G proteins by monitoring the binding of a non-hydrolyzable GTP analog, [35S]GTPγS.

1. Membrane Preparation:

-

Prepare cell membranes expressing SSTR4 as described for the radioligand binding assay.

2. Binding Reaction:

-

In a 96-well plate, add the cell membranes, GDP (to promote the basal state), and increasing concentrations of the SSTR4 agonist.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate at 30°C for a defined time (e.g., 60 minutes).

3. Separation and Detection:

-

Terminate the reaction by rapid filtration through a glass fiber filter plate.

-

Wash the filters with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

4. Data Analysis:

-

Plot the amount of [35S]GTPγS bound (in cpm or dpm) against the logarithm of the agonist concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Conclusion

This technical guide provides a detailed overview of the interaction between SSTR4 agonists and the G protein-coupled receptor SSTR4. The compiled quantitative data offers a valuable resource for comparing the pharmacological properties of various agonists. Furthermore, the detailed experimental protocols and visual diagrams of signaling pathways and workflows are intended to equip researchers with the necessary tools and knowledge to effectively study SSTR4 signaling and advance the development of novel therapeutics targeting this important receptor.

References

- 1. researchgate.net [researchgate.net]

- 2. TT 232 | CAS:147159-51-1 | sst1/sst4 somatostatin receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 3. Cloning and expression of a human somatostatin-14-selective receptor variant (somatostatin receptor 4) located on chromosome 20 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chronic peripheral administration of somatostatin receptor subtype-4 agonist NNC 26-9100 enhances learning and memory in SAMP8 mice - PMC [pmc.ncbi.nlm.nih.gov]

SSTR4 Agonist Pharmacophore Modeling: A Technical Guide for Drug Discovery

For Immediate Release

This technical guide provides an in-depth exploration of pharmacophore modeling for the development of selective agonists targeting the somatostatin receptor subtype 4 (SSTR4). Tailored for researchers, medicinal chemists, and drug development professionals, this document outlines the core principles, methodologies, and critical data points essential for designing novel SSTR4-targeted therapeutics. SSTR4 has emerged as a promising, non-opioid target for the treatment of chronic and neuropathic pain, and is also being investigated for its role in neurodegenerative conditions such as Alzheimer's disease.[1][2][3][4]

Introduction: The SSTR4 Target

The somatostatin receptor 4 (SSTR4) is a G-protein coupled receptor (GPCR) belonging to the somatostatin receptor family, which includes five subtypes (SSTR1-5).[2] These receptors are activated by the endogenous peptide hormones somatostatin and cortistatin. SSTR4 is highly expressed in the central nervous system, including the hippocampus and neocortex, as well as in sensory neurons of the peripheral nervous system. Its activation initiates signaling cascades that modulate neurotransmission and inflammation, making it an attractive therapeutic target.

SSTR4 Signaling Pathways

Upon agonist binding, SSTR4 primarily couples to the Gαi/o family of G-proteins. This interaction triggers a cascade of intracellular events:

-

Inhibition of Adenylyl Cyclase: The primary pathway involves the Gαi subunit inhibiting the enzyme adenylyl cyclase, which leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This reduction in cAMP modulates the activity of downstream effectors like Protein Kinase A (PKA).

-

Modulation of Ion Channels: SSTR4 activation can lead to the Gβγ-mediated activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium ion efflux and hyperpolarization of the cell membrane, which can inhibit neuronal firing.

-

MAPK Pathway Activation: The receptor's activity is also functionally coupled to the activation of the mitogen-activated protein (MAP) kinase cascade, which can influence cell proliferation and other cellular processes.

-

PI3K/Akt Pathway: Some studies have demonstrated that SSTR4 signaling can also be mediated via the PI3 kinase/AKT/PAK1 pathway, which is involved in cell migration and survival.

Pharmacophore Modeling for SSTR4 Agonists

A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to exert a specific biological response. Pharmacophore modeling is a powerful computational tool used in drug discovery for virtual screening, lead optimization, and scaffold hopping. Two primary approaches are employed: ligand-based and structure-based modeling.

Quantitative Data for Known SSTR4 Agonists

The development of a robust pharmacophore model relies on high-quality activity data from a diverse set of known ligands. The table below summarizes the activity of several known SSTR4 agonists.

| Compound Name | Type | Target | Assay Type | Potency (EC50/Ki/IC50) | Selectivity | Reference |

| J-2156 | Small Molecule | Human SSTR4 | Binding (IC50) | 0.05 nM | ~360-fold vs SSTR1 | |

| NNC 26-9100 | Small Molecule | SSTR4 | Binding (Ki) | 6 nM | Full agonist | |

| Cortistatin-29 | Peptide | Human SSTRs | Binding (IC50) | 3.0 nM (SSTR4) | Binds all SSTRs | |

| Consomatin Fj1 | Peptide | Human SSTR4 | G-protein act. (EC50) | 22 nM | 173-fold vs SSTR1 | |

| Compound C1 | Pyrrolo-pyrimidine | SSTR4 | [³⁵S]GTPγS (EC50) | 37 nM | Agonist | |

| Compound C2 | Pyrrolo-pyrimidine | SSTR4 | [³⁵S]GTPγS (EC50) | 66 nM | Agonist | |

| Compound 3 | Pyrrolo-pyrimidine | SSTR4 | [³⁵S]GTPγS (EC50) | 16 nM | Agonist | |

| SSTR4 agonist 4 | Heterocycle | SSTR4 | N/A | Potent Agonist | N/A | |

| Thio-triazoles | Small Molecule | SSTR4 | Binding (Ki) | <1 nM (for 5 compounds) | >300-fold vs other SSTRs |

Experimental Protocols for Pharmacophore Modeling

The generation and validation of a pharmacophore model is a systematic process. The choice between a ligand-based or structure-based approach depends on the availability of high-resolution structural data for the target. With the recent availability of cryo-electron microscopy (cryo-EM) structures of SSTR4, a structure-based approach is now highly feasible and recommended.

General Pharmacophore Modeling Workflow

The process involves model generation, refinement, and validation before application in virtual screening.

Protocol 1: Ligand-Based Pharmacophore Modeling

This method is used when a sufficient number of structurally diverse and active ligands are known, but the receptor structure is unavailable.

-

Training Set Preparation:

-

Collect a set of at least 15-20 structurally diverse SSTR4 agonists with high-quality activity data (e.g., IC50, EC50, or Ki values).

-

Divide the dataset into a training set (for model generation) and a test set (for validation).

-

-

Conformation Generation:

-

For each molecule in the training set, generate a diverse ensemble of low-energy 3D conformations to account for molecular flexibility. This can be done using systematic or stochastic search methods available in software like Discovery Studio or MOE.

-

-

Molecular Alignment and Feature Identification:

-

Align the conformers of the active molecules to identify common chemical features. Features typically include Hydrogen Bond Acceptors (HBA), Hydrogen Bond Donors (HBD), Hydrophobic (HY), Aromatic Rings (AR), and Positive/Negative Ionizable (PI/NI) groups.

-

Software like Catalyst (Discovery Studio) or PHASE (Schrödinger) use algorithms to find the optimal 3D arrangement of these features that is common to the most active compounds.

-

-

Hypothesis Generation:

-

Generate multiple pharmacophore hypotheses based on the identified common features.

-

Score and rank the hypotheses based on how well they map to the active molecules in the training set and their ability to predict activity.

-

Protocol 2: Structure-Based Pharmacophore Modeling

This approach leverages the 3D structure of the SSTR4 binding pocket to define key interaction points.

-

Receptor-Ligand Complex Preparation:

-

Obtain a high-resolution structure of SSTR4, preferably a cryo-EM structure complexed with an agonist (e.g., PDB ID: 7XMS).

-

Prepare the protein structure by adding hydrogens, assigning correct protonation states, and minimizing energy.

-

-

Binding Site Analysis:

-

Identify the key amino acid residues in the binding pocket that interact with the bound ligand.

-

Analyze the types of interactions (e.g., hydrogen bonds, hydrophobic contacts, salt bridges).

-

-

Feature Generation:

-

Generate pharmacophore features based on the identified interaction points within the binding site. Software like LigandScout or the e-pharmacophore protocol in Schrödinger can automatically generate features complementary to the binding site residues.

-

For example, a hydrogen bond-donating residue in the pocket (like a lysine) will generate a complementary hydrogen bond acceptor feature in the pharmacophore model.

-

-

Model Refinement:

-

Refine the generated pharmacophore by adding constraints such as excluded volumes to represent the steric boundaries of the binding pocket. This prevents the retrieval of molecules that would clash with the receptor.

-

Protocol 3: Pharmacophore Model Validation

Validation is a critical step to ensure the generated model can reliably distinguish between active and inactive compounds.

-

Test Set Validation:

-

Use the generated pharmacophore model to screen a pre-defined test set containing known SSTR4 agonists (not used in the training set) and known inactive compounds (decoys).

-

A good model should map the active molecules with high scores and reject the inactive ones.

-

-

Database Screening and Enrichment Calculation:

-

Prepare a database containing the test set of actives and a much larger set of decoy molecules (structurally similar but topologically distinct from actives).

-

Screen this database with the pharmacophore hypothesis.

-

Calculate the Enrichment Factor (EF) , which measures how much better the model is at finding actives compared to random selection.

-

-

Receiver Operating Characteristic (ROC) Curve Analysis:

-

Plot the True Positive Rate (Sensitivity) against the False Positive Rate (1-Specificity) to generate a ROC curve.

-

The Area Under the Curve (AUC) provides a quantitative measure of the model's performance. An AUC of 1.0 indicates a perfect model, while an AUC of 0.5 indicates random performance.

-

A Hypothetical SSTR4 Pharmacophore Model

Based on published structural data and agonist interactions, a hypothetical pharmacophore model for a non-peptide SSTR4 agonist would likely contain the following features arranged in a specific 3D geometry.

This model illustrates the logical relationship between key chemical features required for SSTR4 activation. A positive ionizable group might interact with an acidic residue like Asp90, while aromatic and hydrophobic features establish crucial contacts within the transmembrane helices of the receptor. The precise distances and angles between these features would be determined during the modeling process.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. biorxiv.org [biorxiv.org]

- 3. Novel Drug-Like Somatostatin Receptor 4 Agonists are Potential Analgesics for Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 3-Thio-3,4,5-trisubstituted-1,2,4-triazoles: high affinity somatostatin receptor-4 agonist synthesis and structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]

structural biology of the SSTR4 receptor complex

An In-depth Technical Guide on the Structural Biology of the SSTR4 Receptor Complex

Executive Summary

The Somatostatin Receptor 4 (SSTR4) is a class A G-protein coupled receptor (GPCR) that plays a crucial role in various physiological processes, including hormone secretion, neurotransmission, and pain perception.[1][2] As a key mediator of the inhibitory effects of the neuropeptide somatostatin, SSTR4 has emerged as a promising therapeutic target for analgesic, anti-inflammatory, and central nervous system disorders.[3][4] Recent breakthroughs, most notably the determination of its cryo-electron microscopy (cryo-EM) structure, have provided unprecedented insights into its molecular architecture, ligand recognition, and activation mechanisms.[5] This guide offers a comprehensive technical overview of the SSTR4 receptor complex, detailing its structure, signaling pathways, and the experimental methodologies used for its characterization. It is intended for researchers, scientists, and drug development professionals engaged in GPCR structural biology and pharmacology.

Introduction to the SSTR4 Receptor

SSTR4 is one of five subtypes of somatostatin receptors (SSTR1-5) that belong to the rhodopsin-like GPCR superfamily. These receptors are characterized by a canonical seven-transmembrane (7-TM) domain structure. The primary endogenous ligands for SSTR4 are the cyclic peptides somatostatin-14 (SST-14) and cortistatin. Functionally, SSTR4 is coupled to the Gαi/o family of G proteins. Its activation typically leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and the modulation of various ion channels and kinase cascades. This inhibitory signaling underlies its significant physiological roles. Notably, SSTR4 activation has been shown to produce analgesic effects without the endocrine side effects associated with other SSTR subtypes, making it a highly attractive target for novel pain therapeutics.

Molecular Structure of the SSTR4 Complex

The first high-resolution structure of the human SSTR4 was determined in 2022 by cryo-electron microscopy (cryo-EM) in complex with its endogenous ligand SST-14 and the Gαi1 protein (PDB ID: 7XMS). This structure, resolved at 2.90 Å, provides a detailed blueprint of the receptor's active conformation.

Overall Architecture

The SSTR4 structure exhibits the classic 7-TM α-helical bundle architecture common to all class A GPCRs, connected by three intracellular loops (ICLs) and three extracellular loops (ECLs), along with an N-terminal extracellular domain and a C-terminal intracellular helix VIII. A key feature is a short antiparallel β-strand formed by ECL2, which is stabilized by a conserved disulfide bond and plays a role in ligand binding.

Ligand Binding and Selectivity

SST-14 binds in a deep pocket formed by the extracellular ends of the transmembrane helices. The binding mechanism involves an induced-fit process, where both the ligand and the receptor undergo conformational changes to achieve a stable complex. Molecular dynamics simulations and structural data indicate that residues within TMs 3-7 and ECL2 are critical for high-affinity ligand binding. A central Trp-Lys motif within somatostatin and its analogues is essential for receptor binding and activation. While all SSTR subtypes bind SST-14 with similar high affinity, selectivity for synthetic ligands is governed by subtle differences in the residues of the binding pocket and the highly divergent sequences of the extracellular loops.

G-Protein Coupling Interface

The cryo-EM structure of the SSTR4-Gαi1 complex reveals the canonical receptor activation mechanism. Upon agonist binding, a large outward movement of the intracellular portions of TM5 and TM6, along with a smaller shift in TM7, opens a cavity that accommodates the C-terminus of the Gαi subunit. This interaction triggers the exchange of GDP for GTP in the G protein, leading to its dissociation and downstream signaling.

Dimerization

SSTR4 is known to form both homodimers and heterodimers. It exists as a constitutive homodimer, and this association is further stabilized upon agonist binding. The C-terminal tail of the receptor is critical for its dimerization, membrane expression, and signaling capabilities. SSTR4 also forms heterodimers with SSTR5 and the δ-Opioid receptor (δOR), but not with SSTR1. This dimerization can alter receptor trafficking, pharmacology, and signaling outcomes, adding a layer of complexity to its function.

SSTR4 Signaling Pathways

Activation of SSTR4 initiates multiple intracellular signaling cascades, primarily through the dissociation of the Gαi and Gβγ subunits.

Gαi-Mediated Adenylyl Cyclase Inhibition

The primary and most well-characterized pathway involves the activated Gαi subunit directly inhibiting the enzyme adenylyl cyclase. This action prevents the conversion of ATP to cAMP, leading to a decrease in intracellular cAMP levels and subsequent reduction in the activity of cAMP-dependent protein kinase A (PKA).

Gβγ-Mediated Pathways

The liberated Gβγ subunit also acts as a signaling molecule. It can directly activate G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the cell membrane. This mechanism is particularly important for the analgesic effects of SSTR4 in neurons, as it reduces neuronal excitability. Gβγ can also activate other effectors, including phospholipase A2 (leading to arachidonate release) and certain isoforms of phosphoinositide 3-kinase (PI3K).

MAP Kinase (MAPK) Pathway Activation

SSTR4 activation is functionally coupled to the activation of the mitogen-activated protein (MAP) kinase cascade, including ERK1/2 and ERK5. The precise mechanism can be complex and cell-type dependent, potentially involving both Gαi and Gβγ subunits. In some contexts, particularly in heterodimeric complexes with the δ-Opioid receptor, SSTR4 activation leads to increased ERK1/2 phosphorylation, a pathway associated with cellular adaptations that may modulate pain signaling.

Quantitative Analysis of SSTR4 Function

The functional properties of SSTR4 have been quantified using various in vitro assays, providing crucial data for drug development.

Table 1: Ligand Binding Affinities for SSTR4

This table summarizes the binding affinities (Ki) of selected ligands for the SSTR4 receptor. Lower Ki values indicate higher binding affinity.

| Ligand Class | Ligand | Species | Ki (nM) | Reference |

| Endogenous Peptide | Somatostatin-14 | Human | Low Nanomolar | |

| Endogenous Peptide | Somatostatin-28 | Human | Low Nanomolar | |

| Synthetic Peptide | Consomatin Fj1 | Human | ~10-20 (EC50) | |

| Non-peptide Agonist | J-2156 | Human, Rat | ~1-5 | |

| Non-peptide Agonist | L-803,087 | Human | Low Nanomolar | |

| Synthetic Analog | Vapreotide (RC-160) | Human | Moderate Affinity | |

| Synthetic Analog | Octreotide | Human | Micromolar (>1000) |

Note: Data is compiled from multiple sources and experimental conditions may vary. "Low Nanomolar" is used where specific values were not provided but high affinity was demonstrated.

Table 2: Functional Potency of SSTR4 Agonists

This table presents the functional potency (EC50 or % inhibition) of agonists in various signaling assays.

| Ligand | Assay | System | Potency / Effect | Reference |

| Consomatin Fj1 | G-protein Dissociation (BRET) | HEK293 Cells | EC50 ~16 nM | |

| SST-14 | cAMP Inhibition | HEK293 Cells | 26.2% inhibition of FSK | |

| L-803,087 | cAMP Inhibition | HEK293 Cells | 25.2% inhibition of FSK | |

| J-2156 | cAMP Inhibition | CHO-K1 Cells | EC50 ~ 1.1 nM (human) |

Key Experimental Protocols

The characterization of the SSTR4 complex relies on a suite of advanced biochemical and biophysical techniques.

Structural Determination by Cryo-Electron Microscopy